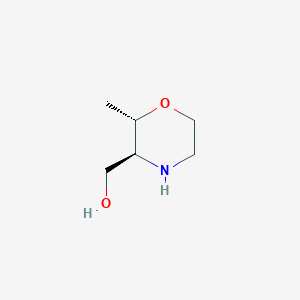
((2S,3S)-2-Methylmorpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3S)-2-Methylmorpholin-3-yl)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected morpholine derivative.
Functional Group Introduction:
Hydroxymethyl Group Addition: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Deprotection and Purification: The final step involves deprotecting the morpholine ring and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods using engineered bacteria or yeast strains can also be employed to achieve high yields and enantioselectivity .
化学反応の分析
Types of Reactions
((2S,3S)-2-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) or sulfonates (e.g., tosylates) in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
((2S,3S)-2-Methylmorpholin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of ((2S,3S)-2-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
(2S,3S)-3-Hydroxyleucine: A β-hydroxy-α-amino acid found in several bioactive natural products.
Uniqueness
((2S,3S)-2-Methylmorpholin-3-yl)methanol is unique due to its specific combination of a morpholine ring, methyl group, and hydroxymethyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
[(2S,3S)-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
PWDXWDJQJUXDSL-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1[C@@H](NCCO1)CO |
正規SMILES |
CC1C(NCCO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


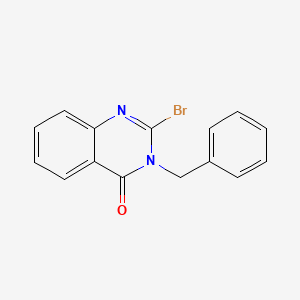
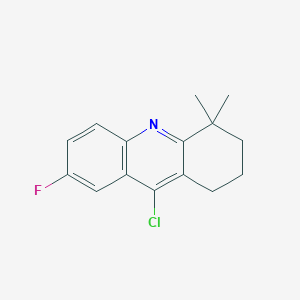
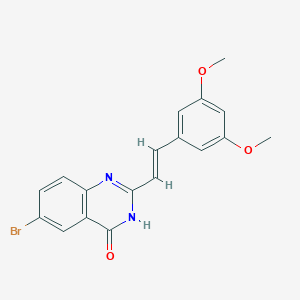
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
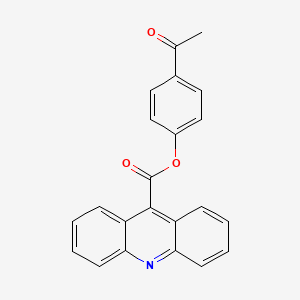

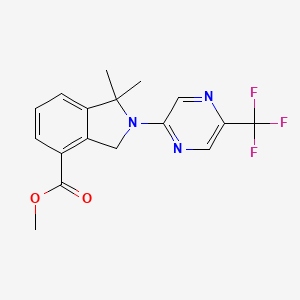
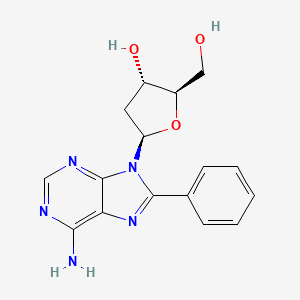

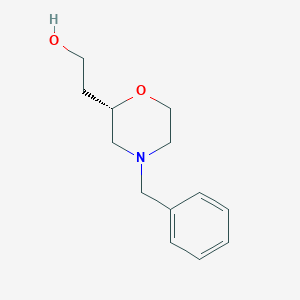


![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
